molecular formula C21H30N6O6 B12789536 N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide;oxalic acid CAS No. 104072-20-0

N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide;oxalic acid

Cat. No.: B12789536
CAS No.: 104072-20-0
M. Wt: 462.5 g/mol
InChI Key: RPDFCJGVWSHDQP-UHFFFAOYSA-N
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Description

N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, a piperidine ring, and a phenylpropanamide moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide typically involves multiple steps, including the formation of the tetrazole ring, the piperidine ring, and the final coupling with the phenylpropanamide group. Common reagents used in these reactions include ethylamine, piperidine, and phenylpropanamide derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction may produce reduced piperidine derivatives.

Scientific Research Applications

N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole and piperidine derivatives, such as:

  • N-(1-hydroxyethyl)-3-methyl-4-hydroxypiperidine
  • N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide

Uniqueness

N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

104072-20-0

Molecular Formula

C21H30N6O6

Molecular Weight

462.5 g/mol

IUPAC Name

N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide;oxalic acid

InChI

InChI=1S/C19H28N6O2.C2H2O4/c1-3-18(26)25(16-8-6-5-7-9-16)17-10-12-22(13-11-17)14-15-24-19(27)23(4-2)20-21-24;3-1(4)2(5)6/h5-9,17H,3-4,10-15H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

RPDFCJGVWSHDQP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CCN2C(=O)N(N=N2)CC)C3=CC=CC=C3.C(=O)(C(=O)O)O

Origin of Product

United States

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